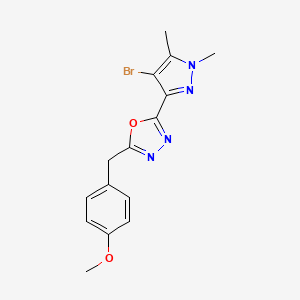![molecular formula C17H12F2N4OS B10946921 6-(2,4-difluorophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10946921.png)
6-(2,4-difluorophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(2,4-DIFLUOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]METHYL PHENYL ETHER is a heterocyclic compound that incorporates a triazole and thiadiazine ring system
Preparation Methods
The synthesis of [6-(2,4-DIFLUOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]METHYL PHENYL ETHER typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole framework. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the phenyl ether moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
[6-(2,4-DIFLUOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]METHYL PHENYL ETHER has been explored for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: The compound’s ability to inhibit specific enzymes and interact with biological targets makes it valuable for studying biochemical pathways and disease mechanisms.
Industrial Applications: Its unique chemical properties allow for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole and thiadiazine rings can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This can affect various biochemical pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other triazole and thiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.
Triazole Derivatives: Compounds like voriconazole and letrozole, which are used as antifungal and anticancer agents, respectively.
Properties
Molecular Formula |
C17H12F2N4OS |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-(2,4-difluorophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C17H12F2N4OS/c18-11-6-7-13(14(19)8-11)15-10-25-17-21-20-16(23(17)22-15)9-24-12-4-2-1-3-5-12/h1-8H,9-10H2 |
InChI Key |
RVGSLWLFEBUVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)COC3=CC=CC=C3)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10946840.png)
![4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10946845.png)
![N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B10946850.png)
![5-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10946864.png)
![(3E)-3-[4-(1-ethyl-1H-pyrazol-5-yl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10946873.png)


![1-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-propan-2-ylthiourea](/img/structure/B10946893.png)
![2-{[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10946898.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B10946899.png)
![N-[(4-methoxyphenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10946901.png)
![N-cyclopropyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10946907.png)
![N'-[(2Z)-5-hydroxypentan-2-ylidene]-5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carbohydrazide](/img/structure/B10946908.png)

